molecular formula C13H21N B13245294 N-(2,2-dimethylpropyl)-2,4-dimethylaniline

N-(2,2-dimethylpropyl)-2,4-dimethylaniline

Cat. No.: B13245294
M. Wt: 191.31 g/mol
InChI Key: DMIBETNOTRIANH-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-2,4-dimethylaniline (CAS 1226174-87-3) is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This aniline derivative is part of a class of organic compounds that serve as valuable building blocks in medicinal chemistry and drug discovery research. Specifically, structural analogs and derivatives of 2,4-dimethylaniline have been identified as key intermediates in the synthesis of potential therapeutic agents. Recent studies have explored similar benzoxazole derivatives as promising VEGFR-2 inhibitors and apoptosis inducers for anti-proliferative applications . Furthermore, research into dimethylaniline derivatives highlights the importance of the NH2 moiety and metabolic pathways, such as N-hydroxylation, which can be associated with specific biological activities, including haematotoxic effects observed in preclinical models . The compound's structure, featuring a bulky 2,2-dimethylpropyl (neopentyl) group, may influence its steric and electronic properties, potentially affecting its binding affinity and metabolism in biological systems. This makes it a compound of interest for researchers developing novel small-molecule inhibitors and studying structure-activity relationships (SAR). It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,4-dimethylaniline

InChI

InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

DMIBETNOTRIANH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies for N 2,2 Dimethylpropyl 2,4 Dimethylaniline

Established and Novel Synthetic Pathways

Reductive amination is a highly effective method for forming C-N bonds and represents a primary route to N-(2,2-dimethylpropyl)-2,4-dimethylaniline. nih.govacs.org This process typically involves the reaction of 2,4-dimethylaniline (B123086) with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. rsc.orgorganic-chemistry.org The reaction pathway is critically dependent on parameters like pH and solvent choice. nih.gov

The initial step is the nucleophilic attack of the aniline (B41778) on the aldehyde to form a carbinolamine. This is followed by dehydration to yield the imine. The presence of an acid co-catalyst can facilitate this step by promoting the formation of a more reactive iminium intermediate, making this pathway thermodynamically favorable. nih.govnih.gov The final step is the reduction of the C=N double bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgnih.gov A stepwise procedure, where the imine is formed first and then reduced, can be advantageous in cases where dialkylation is a significant side reaction. organic-chemistry.org

Recent advancements have explored the use of flow reactors and heterogeneous catalysts, such as copper-aluminum mixed oxides (CuAlOx), for the reductive amination of aldehydes, offering benefits like improved efficiency and easier product isolation. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for synthesizing aryl amines. wikipedia.orgacs.org This methodology could be applied to synthesize this compound by coupling 2,4-dimethylaniline with a neopentyl halide (e.g., neopentyl bromide or chloride) or by coupling neopentylamine (B1198066) with an aryl halide such as 2,4-dimethylbromobenzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the Pd(0) catalyst. libretexts.orgwuxiapptec.com

A significant challenge in coupling sterically hindered substrates, such as a neopentyl group and a di-substituted aniline, is overcoming the steric repulsion at the catalytic center. acs.orgresearchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success of these challenging couplings. wikipedia.orgresearchgate.net Ligands such as trineopentylphosphine (TNpP) and di(tert-butyl)neopentylphosphine (DTBNpP) have demonstrated high efficacy in coupling sterically demanding partners. acs.orgresearchgate.netresearchgate.net The conformational flexibility of these ligands plays a key role in accommodating the bulky substrates within the palladium coordination sphere. acs.orgresearchgate.net

Multi-step syntheses provide an alternative and often necessary approach when direct methods are inefficient or lead to unwanted side products. tandfonline.comlibretexts.org A plausible multi-step route to this compound could involve the initial acylation of 2,4-dimethylaniline with pivaloyl chloride to form the corresponding amide, N-(2,4-dimethylphenyl)pivalamide. This intermediate amide can then be reduced to the target secondary amine.

Reaction Sequence:

Acylation: 2,4-dimethylaniline + Pivaloyl chloride → N-(2,4-dimethylphenyl)pivalamide + HCl

Reduction: N-(2,4-dimethylphenyl)pivalamide + Reducing Agent (e.g., LiAlH₄) → this compound

This sequence offers good control over the reaction, as the acylation step is typically high-yielding and avoids the over-alkylation issues that can plague direct alkylation methods. The subsequent reduction of the stable amide intermediate requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Analysis of the intermediate N-(2,4-dimethylphenyl)pivalamide via spectroscopic methods (NMR, IR) would be crucial to confirm its structure before proceeding to the final reduction step.

Optimization of Reaction Conditions and Yield Enhancement

The choice of solvent can profoundly impact the rate and outcome of chemical reactions. nih.govresearchgate.net In reductive amination, both protic solvents (like methanol (B129727) and ethanol) and aprotic polar solvents (like dioxane and tetrahydrofuran) are commonly used. researchgate.netresearchgate.net Methanol is often identified as an excellent solvent for reductive aminations as it can facilitate both imine formation and the subsequent hydrogenation step. researchgate.net The presence of water can be detrimental, potentially leading to the hydrolysis of the imine intermediate and favoring the formation of alcohol byproducts. nih.govresearchgate.net Computational studies have shown that explicit solvent coordination can lower the activation barrier for the initial nucleophilic addition of the amine to the aldehyde. nih.gov

Table 1: Influence of Solvent on Reductive Amination Pathways
Solvent TypeTypical SolventsEffect on Reaction PathwayGeneral Outcome
Protic (e.g., Alcohols)Methanol, EthanolFavors formation of imine and Schiff base adducts; high hydrogenation activity. researchgate.netGenerally high yields of the desired amine.
Aprotic PolarDioxane, Tetrahydrofuran (THF)Co-existence of imine hydrogenation and Schiff base adduct hydrogenolysis routes. researchgate.netModerate to good yields, pathway is solvent-dependent.
Aprotic ApolarToluene, CyclohexaneCan be effective, especially in catalyst systems where reactants are highly soluble. researchgate.netVariable yields, often used in cross-coupling reactions.
AqueousWaterDisfavors imine/Schiff base formation, can lead to hydrolysis of intermediates. researchgate.netLow amine yield, high selectivity towards alcohol byproduct. researchgate.net

For palladium-catalyzed C-N cross-coupling, the choice of catalyst, specifically the ligand bound to the palladium center, is paramount. acs.orgwuxiapptec.com The synthesis of this compound involves coupling a sterically hindered secondary amine with a substituted aryl group, a transformation that is challenging for early-generation catalysts. wikipedia.org

Modern catalyst systems utilize bulky, electron-rich monophosphine ligands. These ligands promote the formation of highly reactive, monoligated L1Pd(0) catalytic species, which are effective in all steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. acs.org For coupling sterically demanding partners, ligands with neopentyl substituents, such as Di(tert-butyl)neopentylphosphine (DTBNpP) and Trineopentylphosphine (TNpP), have proven to be highly effective. researchgate.netresearchgate.net These ligands possess large cone angles, which appear to correlate with higher catalytic activity for hindered substrates. researchgate.net

Catalyst loading is another critical parameter. While early methods required high catalyst loadings, modern systems can be effective at loadings as low as 0.1 mol% or even lower, which is economically and environmentally advantageous. researchgate.net Optimization studies often reveal that for a given transformation, a specific combination of palladium precursor, ligand, and base provides the highest yield and selectivity. wuxiapptec.com

Table 2: Ligand Selection for Buchwald-Hartwig Amination of Sterically Hindered Substrates
Ligand TypeSpecific Ligand ExampleKey FeaturesApplicability to Target Synthesis
Bulky TrialkylphosphinesTrineopentylphosphine (TNpP)Air-stable, conformationally flexible, effective for hindered substrates. acs.orgresearchgate.netresearchgate.netHigh potential for coupling 2,4-dimethylaniline with a neopentyl group.
Bulky DialkylphosphinesDi(tert-butyl)neopentylphosphine (DTBNpP)Large cone angle, high activity for aryl bromides. researchgate.netExcellent candidate for the target C-N bond formation.
Dialkylbiaryl PhosphinesBrettPhos, RuPhosProvide wide scope for C-N coupling with low catalyst loadings. rsc.orgGenerally robust systems, likely effective for this transformation.
Bidentate PhosphinesBINAP, DPPFEarly generation, effective for primary amines but may be less suitable for hindered couplings. wikipedia.orgLikely less effective than modern bulky monophosphine ligands for this specific target.

Advanced Spectroscopic and Spectrometric Characterization Studies of N 2,2 Dimethylpropyl 2,4 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2,2-dimethylpropyl)-2,4-dimethylaniline

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For this compound, a full suite of NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial relationships of the atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton networks within the 2,4-dimethylphenyl group and the 2,2-dimethylpropyl (neopentyl) group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would definitively link a specific proton signal to its attached carbon atom, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the CH₂ protons of the neopentyl group and the carbon atoms of the aniline (B41778) ring, confirming the N-alkylation site.

A hypothetical data table for such assignments would look as follows, though the chemical shift values are purely illustrative.

Interactive Table: Hypothetical NMR Assignments for this compound

Position Atom Type Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Phenyl-C1 C - ~145.0 H-6, H-CH₂
Phenyl-C2 C - ~128.0 H-3, H-CH₃(2)
Phenyl-C3 CH ~6.9 ~130.0 H-5, H-CH₃(4)
Phenyl-C4 C - ~135.0 H-3, H-5, H-CH₃(4)
Phenyl-C5 CH ~6.8 ~117.0 H-3, H-CH₃(4)
Phenyl-C6 CH ~7.0 ~125.0 H-CH₂
CH₃ at C2 CH₃ ~2.2 ~17.0 C-1, C-2, C-3
CH₃ at C4 CH₃ ~2.3 ~20.0 C-3, C-4, C-5
N-CH₂ CH₂ ~3.0 ~55.0 C-1, C-tert-butyl
C(CH₃)₃ C - ~32.0 H-CH₂, H-C(CH₃)₃

Solid-State NMR Spectroscopy for Conformational and Packing Insights

Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could reveal details about how the molecules pack in a crystal lattice and identify the presence of different conformations or polymorphs.

Dynamic NMR Studies of Rotational Barriers and Molecular Dynamics

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study dynamic processes, such as bond rotation. montana.eduresearchgate.net In this compound, restricted rotation around the C(aryl)-N bond could be investigated. At low temperatures, this rotation might be slow enough on the NMR timescale to cause broadening or splitting of signals for the aromatic protons, which would coalesce into sharper, averaged signals at higher temperatures. montana.edu Analysis of these changes would allow for the calculation of the energy barrier to rotation.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass can then be compared to the calculated mass based on its chemical formula (C₁₃H₂₁N) to confirm the elemental composition and rule out other potential formulas.

Interactive Table: Hypothetical HRMS Data

Parameter Value
Chemical Formula C₁₃H₂₁N
Calculated Exact Mass ([M+H]⁺) 192.1747
Hypothetical Measured Mass ([M+H]⁺) 192.1745

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version, [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule and helps elucidate its structure. mdpi.com

For this compound, characteristic fragmentation pathways would likely include:

Loss of the neopentyl group: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a C₅H₁₁ radical and the formation of a 2,4-dimethylaniline (B123086) fragment.

Benzylic cleavage: A common fragmentation pathway for N-alkylated anilines involves the cleavage of the bond beta to the aromatic ring. In this case, this would lead to the loss of a tert-butyl radical (C₄H₉), resulting in a characteristic fragment ion.

These fragmentation patterns would be used to confirm the identity and structure of the compound in complex mixtures. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy of this compound

The vibrational spectrum of this compound is predicted to be a composite of the vibrational modes of the 2,4-dimethylaniline aromatic core and the N-(2,2-dimethylpropyl) substituent. The analysis of these modes allows for the identification of key functional groups and provides insights into the molecular structure.

The primary functional groups contributing to the IR and Raman spectra are the N-H group, the aromatic ring, the C-N bond, and the aliphatic C-H bonds of the methyl and neopentyl groups. The expected vibrational frequencies for these groups are derived from extensive studies on similar molecules, such as 2,4-dimethylaniline. ias.ac.in

Key Predicted Vibrational Modes:

N-H Stretching: A characteristic N-H stretching vibration is expected in the region of 3400-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are anticipated to appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The N-(2,2-dimethylpropyl) group will introduce strong C-H stretching bands in the 2850-3000 cm⁻¹ range. The symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups will be distinguishable.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a series of bands in the 1450-1650 cm⁻¹ region. These are often characteristic of the substitution pattern on the benzene (B151609) ring.

N-H Bending: The in-plane bending (scissoring) vibration of the N-H group is predicted to occur around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1350 cm⁻¹ range. ias.ac.in

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds typically appear as strong bands in the 690-900 cm⁻¹ region and are highly characteristic of the substitution pattern of the aromatic ring.

A predictive data table of the principal vibrational modes for this compound is presented below, based on data from 2,4-dimethylaniline and typical group frequencies. ias.ac.inchemicalbook.comspectrabase.com

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3400 - 3500 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Aryl
Aliphatic C-H Stretch 2850 - 3000 Alkyl (Neopentyl, Methyl)
Aromatic C=C Stretch 1450 - 1650 Benzene Ring
N-H Bend 1600 - 1650 Secondary Amine
C-N Stretch 1250 - 1350 Aryl Amine
Aromatic C-H Out-of-Plane Bend 690 - 900 Aryl

In the solid state or in concentrated solutions, this compound is capable of forming intermolecular hydrogen bonds of the N-H···N type. ias.ac.in The presence of the secondary amine group (N-H) allows it to act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

These interactions would be observable in the IR spectrum as a broadening and a shift to lower frequency (red shift) of the N-H stretching band. In a non-hydrogen bonding solvent or in the gas phase, this band would be sharp and at a higher frequency. The extent of this shift can provide information about the strength of the hydrogen bonding. The bulky 2,2-dimethylpropyl group may, however, introduce steric hindrance that could limit the extent of intermolecular hydrogen bonding compared to less substituted anilines.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the 2,4-dimethylaniline chromophore. The primary transitions will be of the π → π* type, associated with the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring.

The aniline chromophore itself exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. The presence of the two methyl groups on the ring in 2,4-dimethylaniline is known to cause a bathochromic (red) shift of these bands. nih.gov The N-alkylation with the 2,2-dimethylpropyl group is also expected to contribute to a further, albeit smaller, bathochromic shift due to the electron-donating nature of the alkyl group, which increases the energy of the highest occupied molecular orbital (HOMO).

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. nih.govijcce.ac.ir N-alkylanilines typically exhibit positive solvatochromism for their π → π* transitions, meaning the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.govresearchgate.net

This effect is attributed to the fact that the excited state of the molecule is generally more polar than the ground state. A more polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.

The predicted solvatochromic behavior of this compound is summarized in the following table, which estimates the position of the main absorption band in solvents of varying polarity.

Predicted Solvatochromic Effects on the Main Absorption Band of this compound

Solvent Polarity (Dielectric Constant) Predicted λmax (nm)
n-Hexane 1.88 ~290 - 295
Dichloromethane 8.93 ~295 - 300
Ethanol 24.55 ~300 - 305
Acetonitrile 37.5 ~302 - 307
Water 80.1 ~305 - 310

X-ray Diffraction (XRD) Analysis of Crystalline this compound

As no experimental crystal structure has been reported for this compound, this section provides a predictive discussion of its likely solid-state structure based on the known crystal structures of related aniline derivatives. cambridge.orgnih.gov

The molecule possesses both a hydrogen bond donor (the N-H group) and acceptor (the nitrogen lone pair), making hydrogen bonding a likely primary interaction in the solid state. It is anticipated that the molecules would form chains or other supramolecular assemblies through N-H···N hydrogen bonds.

Without experimental data, it is not possible to determine the unit cell parameters, space group, or other specific crystallographic details. However, a summary of the predicted structural features is provided below.

Predicted Solid-State Structural Features of this compound

Structural Feature Prediction
Primary Intermolecular Interaction N-H···N Hydrogen Bonding
Secondary Intermolecular Interactions van der Waals forces, π-π stacking (possible)
Likely Supramolecular Motif Hydrogen-bonded chains or dimers
Influence of Neopentyl Group Steric hindrance may lead to a less compact crystal packing
Molecular Conformation The C-N bond is expected to be roughly coplanar with the aromatic ring, but with some potential for torsional twisting due to steric effects.

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A thorough search of scientific databases and literature has revealed a significant lack of publicly available single-crystal X-ray crystallography and powder X-ray diffraction data for the chemical compound this compound. This absence of experimental data prevents a detailed and scientifically accurate discussion of its advanced spectroscopic and spectrometric characterization as requested.

The specific analytical techniques required for the article, namely single-crystal X-ray crystallography for determining the absolute configuration and molecular conformation, and powder X-ray diffraction for polymorphic studies and unit cell determination, rely on experimental data that is not present in the public domain for this particular compound.

While general principles of these techniques are well-established, applying them to this compound without specific experimental results would be speculative and would not meet the required standards of a professional and authoritative scientific article. The generation of data tables, a crucial component of the requested article, is therefore not possible.

Further research into this compound would require dedicated laboratory synthesis and analysis to generate the necessary crystallographic and diffraction data. Without such primary research, a comprehensive and factual article on the advanced spectroscopic and spectrometric characterization of this compound cannot be produced at this time.

Lack of Publicly Available Theoretical Data for this compound Prevents Detailed Computational Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant absence of published theoretical and computational chemistry studies specifically focused on the compound This compound . While the compound is indexed with a CAS number (1226174-87-3), there is no readily available research detailing its electronic structure, molecular orbitals, electrostatic potential, or conformational landscape.

This lack of specific data makes it impossible to generate a scientifically accurate and detailed article according to the requested outline, which requires in-depth analysis based on established research findings. The creation of data tables and detailed discussions on quantum chemical calculations and conformational analysis for this particular molecule would be speculative and would not meet the standards of scientific rigor.

Computational chemistry studies, such as those employing Density Functional Theory (DFT) or ab initio methods, are essential for understanding the fundamental properties of a molecule. These studies provide insights into:

Molecular Electrostatic Potential (MEP): MEP mapping helps to identify the electron-rich and electron-deficient regions of a molecule, which is vital for predicting how it will interact with other molecules.

Conformational Analysis: Techniques like potential energy surface scans and torsional angle studies are necessary to determine the most stable three-dimensional shape of a molecule and the energy barriers between different conformations.

Without access to peer-reviewed studies or database entries containing this information for this compound, a comprehensive and factual article on its theoretical and computational chemistry cannot be constructed.

However, it is possible to provide an exemplary article that follows the requested structure using a well-documented and structurally analogous molecule. Such an article would serve to illustrate the methodologies and types of analyses that would be applied to this compound, were the data available. A suitable proxy could be a sterically hindered aniline or a simpler N-alkylated dimethylaniline for which computational data has been published.

We recommend proceeding with an exemplary article based on a suitable proxy molecule to fulfill the structural and content requirements of the request, with the explicit understanding that the presented data will not be for this compound itself. This approach would provide a valuable overview of the computational techniques while maintaining scientific integrity.

Theoretical and Computational Chemistry of N 2,2 Dimethylpropyl 2,4 Dimethylaniline

Spectroscopic Property Predictions for N-(2,2-dimethylpropyl)-2,4-dimethylaniline

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) spectra, vibrational modes (infrared and Raman), and electronic transitions (UV-Vis), providing a detailed understanding of its molecular structure and behavior.

Computational NMR Chemical Shift Predictions and Validation

Predicting NMR chemical shifts via computational methods is a crucial step in structural elucidation. Quantum mechanical approaches, particularly Density Functional Theory (DFT), are widely used for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable technique implemented within DFT calculations to predict isotropic shielding values, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane (TMS).

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). More recently, machine learning and graph neural network (GNN) models have emerged as powerful tools, capable of predicting ¹H and ¹³C chemical shifts with high accuracy by learning from large datasets of experimental and calculated values. nih.gov

For this compound, predictions would involve optimizing the molecule's geometry and then performing GIAO calculations. The resulting chemical shifts would be compared with experimental data if available, or with data from structurally similar compounds for validation. For instance, the chemical shifts of methyl groups on an aniline (B41778) ring, such as in N,N,4-trimethylaniline, have been well-documented. rsc.org The bulky 2,2-dimethylpropyl (neopentyl) group introduces specific steric and electronic effects that computational models can effectively capture.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for its constituent functional groups derived from computational models and data for analogous compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 6.5 - 7.0 115 - 130
Aromatic C (substituted) - 125 - 148
N-CH₂ (methylene) ~2.8 ~55
C(CH₃)₃ (quaternary) - ~32
C(CH₃)₃ (tert-butyl methyls) ~0.9 ~29
Aromatic CH₃ (at C2) ~2.2 ~17

Vibrational Frequency Calculations (IR, Raman) for Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atomic bonds. Computational frequency calculations are indispensable for assigning the observed experimental bands to specific vibrational modes. These calculations are typically performed using DFT methods, such as B3LYP with extended basis sets like 6-311++G**, which have shown good performance in simulating vibrational spectra for related aniline derivatives. sphinxsai.com

The process involves first finding the optimized, minimum-energy geometry of the molecule. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The output provides the frequencies of the normal modes, their IR intensities, and their Raman activities. malayajournal.org A comparison between the computed and experimental spectra allows for a detailed and reliable assignment of the fundamental vibrational modes. sphinxsai.comresearchgate.net For complex molecules, a Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode. researchgate.net

The predicted vibrational spectrum of this compound would feature characteristic bands for its distinct structural components.

Predicted Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹) Vibrational Mode Description
3000 - 3100 ν(C-H) Aromatic C-H stretching
2850 - 3000 ν(C-H) Aliphatic C-H stretching (neopentyl & methyl groups)
1580 - 1620 ν(C=C) Aromatic ring C=C stretching
1500 - 1530 ν(C=C) Aromatic ring C=C stretching
1360 - 1390 δ(C-H) C-H bending in CH₃ groups
1250 - 1350 ν(C-N) Aryl-Nitrogen (C_ar-N) stretching

UV-Vis Absorption Maxima and Electronic Transition Predictions

Theoretical calculations can predict the electronic absorption spectra of molecules, providing information on absorption maxima (λ_max) and the nature of the underlying electronic transitions. Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis spectra of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost.

For substituted anilines like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring and potentially intramolecular charge-transfer (ICT) transitions. The nitrogen atom's lone pair can donate electron density to the π-system of the benzene (B151609) ring, influencing the energy of the molecular orbitals. The nature of the solvent can also significantly impact the absorption spectrum, an effect that can be modeled computationally using implicit or explicit solvent models. researchgate.net Studies on the related compound N,N-dimethylaniline show characteristic absorption peaks that serve as a reference. aatbio.com

Predicted UV-Vis Absorption and Electronic Transitions

Predicted λ_max (nm) Transition Type Description
~210 π → π* High-energy transition within the benzene ring.
~255 π → π* Transition involving the substituted aromatic system.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on molecular conformations, dynamics, and interactions with the surrounding environment, such as a solvent.

Solvent Interactions and Solvation Shell Dynamics

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a molecular-level picture of the solvation shell. The choice of solvent—whether polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetonitrile), or non-polar (e.g., hexane)—dramatically affects the molecule's properties. hopemaxchem.com

Polar Protic Solvents: In solvents like water, the lone pair of electrons on the nitrogen atom can form hydrogen bonds with solvent molecules. This interaction can stabilize the molecule but may reduce the nucleophilicity of the nitrogen. hopemaxchem.com

Polar Aprotic Solvents: These solvents can solvate the molecule due to their polarity but cannot act as hydrogen bond donors. The nitrogen's lone pair remains more accessible, potentially enhancing reactivity in nucleophilic reactions. hopemaxchem.com

Non-Polar Solvents: In these environments, interactions are dominated by weaker van der Waals forces. The bulky, non-polar 2,2-dimethylpropyl group would have favorable interactions with such solvents.

MD simulations, using force fields like CHARMM or AMBER, can track the position and orientation of solvent molecules around the solute, allowing for the calculation of properties like the radial distribution function (RDF) to characterize the structure of the solvation shell.

Conformational Changes and Flexibility in Different Environments

This compound possesses significant conformational flexibility, primarily related to rotation around the C(aryl)-N bond and the bonds within the N-alkyl substituent. The bulky 2,2-dimethylpropyl group sterically hinders rotation around the C(aryl)-N bond, influencing the preferred orientation of the alkyl group relative to the aromatic ring.

MD simulations are an ideal tool for exploring the conformational landscape of the molecule. mdpi.com By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformational states and identify the most stable geometries. The simulation can reveal how the solvent environment influences this flexibility; for example, specific solvent interactions might stabilize certain conformations over others. dtu.dk

Analysis techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion, revealing the most significant conformational changes the molecule undergoes. dtu.dk This provides insight into the molecule's dynamic behavior, which is crucial for understanding its reactivity and physical properties.

Reaction Mechanisms and Kinetic Studies Involving N 2,2 Dimethylpropyl 2,4 Dimethylaniline

Investigation of Nucleophilic Reactivity of the Nitrogen Center in N-(2,2-dimethylpropyl)-2,4-dimethylaniline

The primary site of nucleophilic activity in this compound is the lone pair of electrons on the nitrogen atom. The availability of this lone pair for donation to an electrophile is a key determinant of the compound's reactivity in a wide range of chemical transformations.

The nitrogen center of this compound can participate in nucleophilic addition reactions with various electrophiles, such as alkyl halides and acyl chlorides. The electronic effects of the substituents play a significant role in this regard. The two methyl groups at the ortho and para positions of the aniline (B41778) ring are electron-donating groups, which increase the electron density on the nitrogen atom through inductive and hyperconjugation effects. reddit.com This enhanced electron density would be expected to increase the intrinsic nucleophilicity of the nitrogen.

However, the most dominant factor influencing the nucleophilic reactivity of this molecule is the profound steric hindrance imposed by the N-(2,2-dimethylpropyl), or neopentyl, group. youtube.com This bulky alkyl group physically obstructs the approach of electrophiles to the nitrogen's lone pair. researchgate.net Consequently, for a nucleophilic substitution reaction, such as an SN2 reaction with an alkyl halide, the formation of the transition state is severely hindered, leading to a significantly slower reaction rate compared to less hindered anilines. youtube.comresearchgate.net

In reactions like acylation, the initial step involves the nucleophilic attack of the nitrogen on the carbonyl carbon of an acyl halide or anhydride, forming a tetrahedral intermediate. The stability and rate of formation of this intermediate are also subject to the steric clash between the neopentyl group and the incoming acyl group.

Anilines are generally weak bases because the lone pair on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation. libretexts.org In this compound, the electron-donating methyl groups on the ring counteract this delocalization to some extent, thereby increasing the electron density on the nitrogen and tending to increase its basicity compared to unsubstituted aniline. libretexts.org The N-neopentyl group also contributes a positive inductive effect, further favoring increased basicity.

Table 1. Comparative pKa Values of the Conjugate Acids of Selected Anilines.
CompoundpKa of Conjugate AcidKey Structural Features
Aniline4.6Parent compound, resonance delocalization. libretexts.org
N,N-Dimethylaniline5.1Electron-donating methyl groups on nitrogen.
2,4-Dimethylaniline (B123086)4.9Electron-donating methyl groups on the ring.
2,6-Dimethylaniline3.9Steric hindrance from two ortho-methyl groups.
This compoundEstimated 4.0 - 4.5Combination of electron-donating groups and significant steric hindrance.

Mechanistic Pathways of Derivatization Reactions of this compound

Derivatization of this compound can occur at either the nitrogen atom or the aromatic ring. The mechanistic pathways are dictated by the nature of the reagents and the inherent electronic and steric properties of the substrate.

Reactions involving the nitrogen atom, such as N-alkylation or N-acylation, proceed through well-established intermediates. For instance, reaction with an excess of a primary alkyl halide would likely form a sterically hindered quaternary ammonium (B1175870) salt as the final product, passing through a transition state where the nitrogen is forming a new bond to the alkyl halide.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, involve the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The amino group (-NHR) is a powerful activating and ortho-, para-directing group, as are the methyl groups. The directing effects of these groups are synergistic, strongly favoring substitution at the positions ortho and para to the amino group. Given that the 2- and 4-positions are already substituted, electrophilic attack would be directed to the 6-position (ortho to the amino group) and the 5-position. Steric hindrance from the bulky N-neopentyl group and the adjacent methyl group at position 2 would likely disfavor substitution at the 6-position, making the 5-position a probable site of reaction.

Table 2. Predicted Regioselectivity in Electrophilic Aromatic Substitution.
SubstituentPositionActivating/DeactivatingDirecting Effect
-NH-neopentyl1Strongly ActivatingOrtho, Para
-CH32ActivatingOrtho, Para
-CH34ActivatingOrtho, Para

Predicted outcome: Major substitution product at the C-5 position due to combined directing effects and steric hindrance at C-6.

The activation energies for reactions of this compound are highly sensitive to steric factors. For nucleophilic attack by the nitrogen, the transition state involves a change in the geometry of the nitrogen atom as it bonds to the electrophile. The presence of the bulky neopentyl group leads to a high degree of steric strain in this transition state, thereby increasing the activation energy (Ea) and slowing the reaction rate.

For electrophilic aromatic substitution, the stability of the intermediate arenium ion influences the activation energy. While the electron-donating substituents stabilize the positive charge in the arenium ion, lowering the activation energy, the steric interactions in the transition state leading to the arenium ion can increase it. The approach of a bulky electrophile to the 6-position would be particularly disfavored due to the proximity of both the N-neopentyl group and the 2-methyl group.

Kinetic Studies of this compound Reactions

A kinetic study of the N-alkylation of this compound with a series of alkyl halides (e.g., methyl iodide, ethyl iodide, isopropyl iodide) would be expected to show a dramatic decrease in the second-order rate constant as the steric bulk of the alkyl halide increases. masterorganicchemistry.com Such studies typically involve monitoring the concentration of reactants or products over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The data would likely fit a second-order rate law, Rate = k[Aniline][Alkyl Halide], with the rate constant 'k' being highly sensitive to the steric profile of both reactants.

Table 3. Hypothetical Kinetic Data for N-Alkylation with Various Electrophiles.
ElectrophileRelative Steric BulkPredicted Relative Rate Constant (krel)Anticipated Reaction Mechanism
Methyl IodideLow1.0SN2
Ethyl IodideModerate< 0.1Slow SN2
Isopropyl IodideHigh< 0.01Very Slow SN2
tert-Butyl IodideVery High~ 0No SN2 reaction expected masterorganicchemistry.com

Note: This table presents illustrative, hypothetical data to demonstrate the expected impact of steric hindrance on reaction kinetics.

Stereochemical Aspects of Reactions Involving this compound (if applicable)

This compound itself is an achiral molecule. Stereochemical considerations would become relevant if it were to react with a chiral reagent or a prochiral substrate to generate chiral products. For example, if a reaction were to create a new stereocenter in the molecule, the steric hindrance from the neopentyl and dimethylphenyl groups would likely play a significant role in directing the stereochemical outcome of the reaction, potentially leading to high diastereoselectivity or enantioselectivity in the presence of a chiral catalyst. As there are no published reactions of this nature, this remains a theoretical consideration.

Derivatization and Functionalization Strategies of N 2,2 Dimethylpropyl 2,4 Dimethylaniline

Acylation and Sulfonylation of the Amine Nitrogen in N-(2,2-dimethylpropyl)-2,4-dimethylaniline

The secondary amine functionality in this compound is a key site for derivatization through acylation and sulfonylation, leading to the formation of stable amides and sulfonamides, respectively.

Amide Synthesis: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is a standard method for amide formation. This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. ncert.nic.in The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents that activate the carboxylic acid, or under harsher conditions. For instance, titanium tetrachloride (TiCl4) has been shown to mediate the amidation of carboxylic acids with amines.

Sulfonamide Synthesis: Similarly, sulfonamides can be synthesized by reacting the parent amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This reaction also typically requires a base to proceed to completion. The resulting sulfonamides are often crystalline solids and are analogous to amides but with a sulfonyl group instead of a carbonyl group.

The general schemes for these reactions are as follows:

Acylation: (CH₃)₂C₆H₃NHCH₂C(CH₃)₃ + RCOCl → (CH₃)₂C₆H₃N(COCH₃)CH₂C(CH₃)₃ + HCl

Sulfonylation: (CH₃)₂C₆H₃NHCH₂C(CH₃)₃ + RSO₂Cl → (CH₃)₂C₆H₃N(SO₂R)CH₂C(CH₃)₃ + HCl

The table below presents illustrative examples of acylation and sulfonylation reactions on analogous N-alkylanilines, demonstrating the general applicability of these methods.

Amine SubstrateReagentProductYield (%)
N-methylanilineBenzoyl chlorideN-methyl-N-phenylbenzamideHigh
N-ethylanilineAcetyl chlorideN-ethyl-N-phenylacetamideHigh
Aniline (B41778)p-Toluenesulfonyl chlorideN-phenyl-4-methylbenzenesulfonamide>90
N-methylanilineMethanesulfonyl chlorideN-methyl-N-phenylmethanesulfonamideHigh

This table is generated based on established chemical principles for analogous compounds, as direct experimental data for this compound is not available.

In the context of this compound, chemo-selectivity refers to the preferential reaction at the nitrogen atom over the aromatic ring. For acylation and sulfonylation under standard conditions, the reaction occurs exclusively at the highly nucleophilic secondary amine, demonstrating high chemo-selectivity. Friedel-Crafts acylation on the ring would require a Lewis acid catalyst, which would preferentially coordinate to the basic nitrogen atom, deactivating the ring towards electrophilic attack.

Regioselectivity is not a factor in the acylation or sulfonylation of the amine nitrogen itself. However, it becomes a critical consideration in the functionalization of the aromatic ring, as discussed in section 6.3.

Alkylation and Arylation at the Nitrogen Center of this compound

Further substitution at the nitrogen center can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

As a secondary amine, this compound can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium salt. The reaction with an alkyl halide, such as methyl iodide, would first yield the tertiary amine, N-methyl-N-(2,2-dimethylpropyl)-2,4-dimethylaniline. Due to the increased nucleophilicity of the resulting tertiary amine, it can react with another equivalent of the alkyl halide to form a quaternary ammonium salt. ncert.nic.inlibretexts.org This process is known as exhaustive alkylation or the Menshutkin reaction. wikipedia.org

The formation of the quaternary salt is generally favored when an excess of the alkylating agent is used. quora.com These salts are ionic compounds and are permanently charged, regardless of the pH of their solution. wikipedia.org

Reaction Sequence:

(CH₃)₂C₆H₃NHCH₂C(CH₃)₃ + CH₃I → [(CH₃)₂C₆H₃N(H)(CH₃)CH₂C(CH₃)₃]⁺I⁻

[(CH₃)₂C₆H₃N(H)(CH₃)CH₂C(CH₃)₃]⁺I⁻ + Base → (CH₃)₂C₆H₃N(CH₃)CH₂C(CH₃)₃ + HB⁺I⁻

(CH₃)₂C₆H₃N(CH₃)CH₂C(CH₃)₃ + CH₃I → [(CH₃)₂C₆H₃N(CH₃)₂CH₂C(CH₃)₃]⁺I⁻

The introduction of an aryl group at the nitrogen center to form a tertiary arylamine can be achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. rsc.orgwikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. rsc.org For this compound, this would entail its reaction with an aryl halide to yield the corresponding N-aryl derivative. The choice of palladium precursor and ligand is crucial for the success of the reaction. wikipedia.org

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine, typically at elevated temperatures. wikipedia.org While traditional Ullmann conditions are harsh, modern modifications with ligands for the copper catalyst allow the reaction to proceed under milder conditions. wikipedia.org

The table below summarizes these N-arylation strategies with examples based on similar secondary amines.

AmineAryl HalideCoupling MethodCatalyst SystemProduct
N-methylanilineIodobenzeneBuchwald-HartwigPd(dba)₂ / BINAPN-methyl-N,N-diphenylamine
Di-n-butylamineBromobenzeneBuchwald-HartwigPd₂(dba)₃ / XantphosN,N-di-n-butyl-N-phenylamine
Aniline2-Chlorobenzoic acidUllmann CondensationCuI / PhenanthrolineN-phenyl-2-aminobenzoic acid

This table provides examples based on established C-N cross-coupling reactions. Specific conditions for this compound would require experimental optimization.

Functionalization of the Aromatic Ring of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N-alkylamino group and the two methyl groups. The regiochemical outcome of such reactions is governed by the combined directing effects of these substituents.

The N-alkylamino group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. ulethbridge.camasterorganicchemistry.com In the case of this compound, the positions on the ring are C-3, C-5, and C-6.

The N-alkylamino group at C-1 directs to positions C-2 (blocked), C-4 (blocked), and C-6.

The methyl group at C-2 directs to positions C-1 (blocked), C-3, and C-6.

The methyl group at C-4 directs to positions C-3 and C-5.

Considering these effects:

Position C-6: Is strongly activated by the ortho-N-alkylamino group and the meta-methyl group at C-2.

Position C-3: Is activated by the ortho-methyl group at C-2 and the ortho-methyl group at C-4.

Position C-5: Is activated by the ortho-methyl group at C-4 and is para to the methyl group at C-2.

The powerful ortho, para-directing effect of the amino group would likely direct incoming electrophiles primarily to the C-6 position. However, the steric hindrance from the bulky neopentyl group and the adjacent methyl group at C-2 could influence the regioselectivity, potentially favoring substitution at the less hindered C-3 or C-5 positions.

Nitration: Nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. stackexchange.comyoutube.com The -NHR₂⁺ group is a deactivating meta-director. stackexchange.com This would lead to substitution at the C-5 position. To achieve ortho/para nitration, the amino group is often protected by acylation first, which makes it a less powerful activator but still an ortho, para-director. ncert.nic.in

Halogenation: Direct halogenation of anilines is often rapid and can lead to polysubstitution. ncert.nic.in For example, N,N-dimethylaniline reacts with bromine to give para-bromo-N,N-dimethylaniline as the major product. For this compound, selective monohalogenation would likely occur at the C-6 position, though control of the reaction conditions would be critical.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the ring to further electrophilic attack. quora.comresearchgate.netwikipedia.org However, some modified procedures have been developed for certain aniline derivatives. researchgate.netnih.gov

Halogenation, Nitration, and Sulfonation Reactions

Electrophilic aromatic substitution reactions are fundamental methods for introducing functional groups onto the aniline scaffold. The outcomes of these reactions are dictated by the directing effects of the substituents and the steric hindrance they impose.

Halogenation: The halogenation of N-alkylanilines can be achieved using various reagents. For N,N-dialkylanilines, methods for selective ortho-chlorination and para-bromination have been developed by employing thionyl chloride and thionyl bromide, respectively, on the corresponding N-oxides. Given the structure of this compound, the para position is blocked by a methyl group. Therefore, halogenation is expected to occur at the available ortho or meta positions. The bulky neopentyl group is likely to sterically hinder the positions ortho to the amino group, potentially directing the incoming electrophile to the less hindered positions.

Nitration: The nitration of anilines is typically carried out with a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion which is a meta-directing deactivator. For N,N-dimethylaniline, nitration in strong acid primarily yields the meta-nitro product. Due to the steric hindrance from the neopentyl group and the ortho-methyl group in this compound, direct nitration is expected to be challenging and may result in a mixture of products with substitution at the less hindered meta position. To achieve more selective nitration, protection of the amino group might be necessary.

Sulfonation: Sulfonation of N,N-dialkylanilines can be achieved through electrochemical methods, which allow for C-H activation and the introduction of a sulfonyl group. These reactions can proceed at either the ortho or para positions depending on the substitution pattern of the aniline derivative. For this compound, with the para position occupied, sulfonation would be expected to occur at an ortho position, although steric hindrance could again play a significant role in determining the feasibility and yield of such a reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)Rationale
Halogenation (e.g., Bromination) Br₂Substitution at position 6The amino group is a strong activating and ortho, para-director. With the 2, 4, and para-positions blocked, substitution is directed to the remaining ortho position (6). Steric hindrance from the N-neopentyl group may reduce reactivity.
Nitration HNO₃, H₂SO₄Substitution at position 5 or 6In strong acid, the amino group is protonated to -NH⁺(neopentyl), which is a meta-director. This would favor substitution at position 5. However, some ortho/para direction from the unprotonated form might still occur, leading to substitution at position 6. Steric hindrance is a major factor.
Sulfonation SO₃, H₂SO₄Substitution at position 6Similar to halogenation, the activating amino group directs the sulfonyl group to the available ortho position. The reaction is often reversible and thermodynamically controlled, which might favor the less hindered product.

Directed Ortho Metalation (DoM) Strategies for Ring Functionalization

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. acs.orgorganic-chemistry.org The amino group, particularly in the form of a tertiary amine or an amide, can act as a DMG. acs.orgwikipedia.org

For this compound, the secondary amine functionality can be deprotonated to form a lithium amide, which can then direct the lithiation to an adjacent ortho position. The bulky N-neopentyl group would likely influence the conformation of the intermediate and the accessibility of the ortho protons. The 2- and 4-positions are already substituted with methyl groups. Therefore, DoM would be expected to occur at the C6 position, which is ortho to the nitrogen atom.

The general steps for a DoM reaction on this compound would be:

Deprotonation of the amine: Reaction with a strong base like n-butyllithium to form the corresponding lithium amide.

Ortho-lithiation: Intramolecular deprotonation of the C6 position to form an ortho-lithiated species.

Quenching with an electrophile: Reaction with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the C6 position.

The steric hindrance presented by the neopentyl group and the adjacent methyl group at the 2-position could potentially affect the efficiency of the ortho-lithiation step. However, the chelation of the organolithium reagent by the nitrogen atom is a strong driving force for this regioselectivity.

Table 2: Potential Functionalizations of this compound via DoM

StepReagent/ConditionIntermediate/Product
1. Amine Deprotonation n-BuLi, THF, -78 °CLithium amide of this compound
2. Ortho-Lithiation Warming to 0 °C6-Lithio-N-(2,2-dimethylpropyl)-2,4-dimethylaniline
3. Electrophilic Quench (Examples)
a) CO₂, then H₃O⁺6-Carboxy-N-(2,2-dimethylpropyl)-2,4-dimethylaniline
b) DMF, then H₃O⁺6-Formyl-N-(2,2-dimethylpropyl)-2,4-dimethylaniline
c) CH₃I6-Methyl-N-(2,2-dimethylpropyl)-2,4-dimethylaniline

Synthesis of Polymer Precursors and Monomers Utilizing this compound Framework

The this compound structure can serve as a building block for the synthesis of monomers and polymer precursors. The presence of the aniline nitrogen allows for its incorporation into various polymer backbones, while the bulky alkyl substituents can impart unique properties such as increased solubility and modified morphology to the resulting polymers.

Integration into Polymeric Structures

The most direct way to integrate this compound into a polymeric structure is through the polymerization of the aniline unit itself, leading to a substituted polyaniline. Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications. researchgate.net The polymerization is typically achieved through oxidative coupling of the aniline monomers.

The polymerization of this compound would likely proceed via a mechanism similar to that of aniline, involving the formation of radical cations and subsequent coupling. However, the bulky N-neopentyl group and the methyl groups on the ring would have a profound impact on the polymerization process and the properties of the resulting polymer.

Steric Hindrance: The bulky substituents would likely hinder the coupling reactions, potentially leading to lower molecular weight polymers compared to unsubstituted aniline. The steric hindrance could also affect the regiochemistry of the coupling, influencing the final polymer structure.

Solubility: A significant advantage of introducing bulky alkyl groups onto the polyaniline backbone is the potential for increased solubility in common organic solvents. nih.gov This is a major challenge for unsubstituted polyaniline, which is notoriously insoluble.

Morphology and Properties: The substituents would disrupt the packing of the polymer chains, leading to a more amorphous morphology. researchgate.net This, in turn, would affect the electrical conductivity, optical properties, and mechanical properties of the polymer.

Design of Functional Polymers with this compound Units

Beyond forming a polyaniline-type backbone, the this compound unit can be incorporated into other types of functional polymers. This can be achieved by first derivatizing the monomer to introduce polymerizable groups.

For example, functional groups such as vinyl, acrylate, or epoxide moieties could be introduced onto the aromatic ring via the DoM strategy discussed earlier, followed by quenching with an appropriate electrophile. The resulting functionalized monomer could then be polymerized through various polymerization techniques like free radical polymerization, controlled radical polymerization, or ring-opening polymerization.

The incorporation of the this compound unit into a polymer chain can impart specific functionalities:

Redox Activity: The aniline unit can be reversibly oxidized and reduced, making the resulting polymer electroactive.

Coordination Sites: The nitrogen atom can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or sensory properties.

Hydrophobicity and Solubility: The bulky and hydrophobic neopentyl and methyl groups will increase the polymer's affinity for nonpolar environments and enhance its solubility in organic solvents.

Table 3: Potential Polymer Architectures Incorporating this compound

Monomer Synthesis StrategyPolymerization MethodResulting Polymer TypePotential Properties
Oxidative coupling of this compoundChemical or Electrochemical OxidationSubstituted PolyanilineEnhanced solubility, redox activity, potential for conductivity.
DoM followed by quenching with a vinyl-containing electrophileFree Radical PolymerizationVinyl polymer with pendant this compound unitsTunable properties based on the main chain, redox-active side chains.
DoM followed by reaction with an epoxide-containing electrophileRing-Opening PolymerizationPolyether with pendant this compound unitsFlexible backbone, potential for ion coordination and sensing applications.

Future Directions and Emerging Research Avenues for N 2,2 Dimethylpropyl 2,4 Dimethylaniline

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Traditional methods for the N-alkylation of anilines often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of waste and may require harsh reaction conditions. nih.govnih.gov Future research on the synthesis of N-(2,2-dimethylpropyl)-2,4-dimethylaniline will likely focus on developing greener and more sustainable synthetic methodologies. These approaches aim to improve atom economy, reduce waste, and utilize more environmentally benign reagents and catalysts.

Key areas of exploration for the sustainable synthesis of this and related N-alkylated anilines include:

Catalytic N-alkylation with Alcohols: The use of neopentyl alcohol as an alkylating agent for 2,4-dimethylaniline (B123086), catalyzed by transition metals (e.g., iridium, ruthenium, nickel, or cobalt), represents a highly atom-economical route where water is the only byproduct. nih.govnih.govrsc.org Research in this area would focus on developing highly selective and reusable catalysts that can overcome the steric hindrance of the neopentyl group.

Reductive Amination: A one-pot reaction between 2,4-dimethylaniline and pivalaldehyde (2,2-dimethylpropanal) followed by in-situ reduction is another promising green route. The development of efficient and recyclable catalysts for the reduction step is a key research objective.

Visible-Light-Induced N-alkylation: Photocatalysis offers a mild and environmentally friendly alternative for C-N bond formation. nih.gov Future studies could explore the use of photoredox catalysts to facilitate the N-alkylation of 2,4-dimethylaniline with a suitable neopentyl precursor under ambient conditions.

Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. researchgate.net Research would involve screening various green solvents to optimize reaction efficiency and product isolation.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic RouteAlkylating AgentCatalyst/ReagentByproductsKey Advantages
Catalytic N-alkylationNeopentyl alcoholTransition metal complexesWaterHigh atom economy, green byproduct
Reductive AminationPivalaldehydeReducing agent (e.g., H₂) and catalystWaterOne-pot procedure, avoids alkyl halides
PhotocatalysisNeopentyl precursorPhotoredox catalystMinimalMild reaction conditions, uses light energy
Green SolventsVariousN/ADependent on reactionReduced environmental impact

Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Transient Intermediates

The steric hindrance introduced by the neopentyl and two methyl groups on the aniline (B41778) scaffold of this compound can lead to interesting dynamic behaviors, such as restricted rotation around the C-N bond. Advanced spectroscopic techniques will be crucial for elucidating these dynamic processes and characterizing any transient intermediates that may form during reactions.

Future spectroscopic investigations could include:

Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR studies can provide quantitative information about the energy barriers associated with conformational changes, such as the rotation of the neopentyl group and the inversion of the nitrogen atom. sciprofiles.com

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), can be employed to study through-space interactions and dynamic exchange processes in detail. iium.edu.my

Computational Spectroscopy: The combination of experimental spectroscopic data with high-level quantum chemical calculations (e.g., Density Functional Theory - DFT) can provide a more complete understanding of the molecule's structure, conformation, and vibrational modes. researchgate.net

Time-Resolved Spectroscopy: For studying the kinetics and mechanisms of reactions involving this compound, time-resolved techniques like flash photolysis or stopped-flow spectroscopy could be utilized to observe the formation and decay of transient species.

Integration with Machine Learning and Artificial Intelligence in Chemical Research for Property Prediction and Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of synthetic routes. For a molecule like this compound, where experimental data may be scarce, these computational tools offer a powerful approach for in silico investigation.

Potential applications of ML and AI in the study of this compound include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on datasets of related aniline derivatives to build models that predict various properties of this compound, such as its solubility, toxicity, and potential biological activities. nih.govnih.gov

Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to the target molecule, potentially identifying more sustainable pathways than those conceived through traditional methods.

Discovery of New Derivatives: Generative models can be used to design new derivatives of this compound with desired properties for specific applications.

Exploration of this compound in Smart Materials and Responsive Chemical Systems

The unique electronic and steric properties of N-alkylated anilines make them interesting building blocks for the development of smart materials and responsive chemical systems. The presence of a nitrogen atom with a lone pair of electrons allows for interactions with various stimuli, such as pH changes or the presence of metal ions.

Future research could explore the incorporation of this compound into:

Responsive Polymers: Polymerizing derivatives of this compound could lead to materials that change their properties (e.g., color, solubility, or conformation) in response to external stimuli. rsc.org

Molecular Switches: The conformational changes in the molecule, such as restricted rotation, could be exploited to design molecular-level switches that can be controlled by light or chemical signals.

Sensors: The aniline nitrogen can act as a binding site for specific analytes. By incorporating this molecule into a larger system with a signaling component, it may be possible to develop sensors for detecting metal ions or other chemical species.

Computational Design of Derivatives with Tailored Properties for Specific Non-Biological Applications

Computational chemistry provides a powerful toolkit for designing new molecules with specific, tailored properties. Starting from the basic scaffold of this compound, computational methods can be used to predict how modifications to its structure will affect its electronic, optical, and material properties for non-biological applications.

Key computational design strategies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties for hypothetical derivatives, including their electronic structure, reactivity, and spectroscopic signatures. researchgate.net This allows for the in silico screening of large numbers of potential candidates before committing to laboratory synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials incorporating these derivatives, such as their mechanical strength, thermal stability, and diffusion characteristics.

Virtual Screening: By computationally evaluating the properties of a virtual library of derivatives, it is possible to identify candidates with optimized characteristics for specific applications, such as improved charge transport in organic electronic materials or enhanced responsiveness in smart systems.

Table 2: Computationally Designed Derivatives and Potential Applications

Derivative ModificationTarget PropertyPotential Non-Biological Application
Introduction of electron-withdrawing/donating groups on the aromatic ringTunable electronic propertiesOrganic semiconductors, dye-sensitized solar cells
Variation of the N-alkyl substituentAltered steric and solubility propertiesProcessable polymers, liquid crystals
Incorporation of polymerizable functional groupsAbility to form macromoleculesSmart gels, responsive coatings
Introduction of chelating moietiesMetal-ion binding capabilitiesChemical sensors, extraction agents

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